5-Amino-3-(2-aminoethyl)pentan-2-one

Descripción

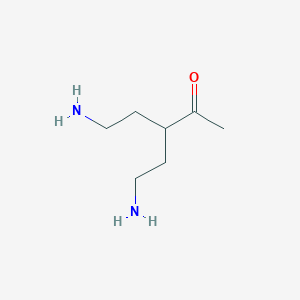

5-Amino-3-(2-aminoethyl)pentan-2-one is a branched-chain amino ketone featuring a ketone group at position 2, a 2-aminoethyl substituent at position 3, and a primary amine at position 5. Its molecular formula is C₇H₁₆N₂O, with a calculated molecular weight of 144.22 g/mol. The compound’s structure combines polar functional groups (ketone and amines), making it highly reactive in nucleophilic and coordination chemistry.

Propiedades

Número CAS |

148779-93-5 |

|---|---|

Fórmula molecular |

C7H16N2O |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

5-amino-3-(2-aminoethyl)pentan-2-one |

InChI |

InChI=1S/C7H16N2O/c1-6(10)7(2-4-8)3-5-9/h7H,2-5,8-9H2,1H3 |

Clave InChI |

KEUGWEXTXLJIGA-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CCN)CCN |

SMILES canónico |

CC(=O)C(CCN)CCN |

Sinónimos |

2-Pentanone, 5-amino-3-(2-aminoethyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Compounds:

5-Amino-2-pentanone (C₅H₁₁NO, MW 101.15 g/mol): A linear amino ketone with a primary amine at position 2. Lacks the 3-(2-aminoethyl) substituent, reducing steric hindrance and hydrogen-bonding capacity compared to the target compound .

5-Amino-3-methylpentan-2-one (C₆H₁₃NO, MW 115.18 g/mol): Features a methyl group at position 3 instead of 2-aminoethyl. The methyl group increases lipophilicity but reduces polarity .

5-Amino-1-pentanol (C₅H₁₃NO, MW 103.16 g/mol): An amino alcohol with a hydroxyl group at position 1. The hydroxyl group enhances hydrogen bonding but reduces electrophilicity compared to the ketone in the target compound .

Thiadiazole Derivatives (e.g., 5-Amino-3-[(2-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one): Heterocyclic analogs with a thiadiazole core.

Structural Comparison Table:

Physicochemical Properties

- Solubility: The target compound’s dual amino groups enhance water solubility compared to methyl-substituted analogs (e.g., 5-Amino-3-methylpentan-2-one). However, it is less soluble than 5-Amino-1-pentanol due to the absence of a hydroxyl group .

- Boiling Point: Expected to be higher than 5-Amino-2-pentanone (101.15 g/mol) due to increased molecular weight and hydrogen-bonding capacity.

- Polarity : Higher polarity than methyl- or hydroxyl-containing analogs, favoring interactions in polar solvents or biological systems.

Reactivity Comparison Table:

Q & A

Q. What are the common synthetic routes for 5-Amino-3-(2-aminoethyl)pentan-2-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including hydrogenation, coupling, and purification. For example:

- Step 1: Use Pd/H₂ in methanol for catalytic hydrogenation to reduce intermediates .

- Step 2: Employ coupling agents like DCC (dicyclohexylcarbodiimide) in chloroform or ethyl acetate for amide bond formation .

- Optimization: Adjust solvent polarity (e.g., methanol vs. ethyl acetate) and temperature (20–50°C) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can thermal analysis techniques (e.g., DSC, TGA) characterize the stability of this compound?

Answer:

- Differential Scanning Calorimetry (DSC): Determines phase transitions (e.g., melting point) and heat capacity (Cp). For gels or solid forms, use a heating rate of 10°C/min under nitrogen .

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures. A typical protocol involves heating from 25°C to 600°C at 20°C/min to identify thermal degradation thresholds .

Q. How can researchers distinguish this compound from structural isomers (e.g., pentan-3-one derivatives)?

Answer:

- Iodoform Test: Pentan-2-one derivatives (with a methyl ketone group) react with iodine in basic conditions to form yellow iodoform precipitates, while pentan-3-one does not .

- NMR Analysis: Compare δ values for carbonyl (C=O) and amine (-NH₂) groups. For example, the α-proton to the carbonyl in pentan-2-one appears as a triplet near δ 2.1 ppm .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Answer:

- Solvent Effects: CDCl₃ vs. DMSO-d₆ can alter chemical shifts due to hydrogen bonding. For example, amine protons may appear broadened in DMSO .

- Dynamic Effects: Rotameric equilibria in solution (e.g., hindered rotation around the ethylamino group) can split signals. Use variable-temperature NMR to confirm .

Q. What strategies improve yield in multi-step synthesis of this compound?

Answer:

Q. How can computational methods predict the bioactivity of this compound derivatives?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., neuraminidase). Focus on hydrogen bonding between the aminoethyl group and active-site residues .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the pentanone backbone) with inhibitory activity .

Q. How to address discrepancies in metabolic pathway predictions for this compound (e.g., absence in KEGG)?

Answer:

- Proposed Pathway: Hypothesize biosynthesis via amino acid precursors (e.g., isoleucine or cysteine) based on analogous compounds like 2-sec-butyl-4,5-dihydrothiazole .

- Isotope Tracing: Use ¹³C-labeled precursors in cell cultures to track incorporation into the compound .

Methodological Challenges & Data Interpretation

Q. What analytical techniques validate the purity of this compound?

Answer:

Q. How to mitigate safety risks during handling of this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation (flash point: 7.2°C; highly flammable) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water release due to aquatic toxicity .

Tables for Key Data

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 102.7±3.0°C | Experimental |

| Melting Point | -78°C | DSC |

| LogP (Partition Coefficient) | 0.8 (predicted) | ESOL LogS |

| Hydrogen Bond Donors | 2 (NH₂ groups) | Molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.